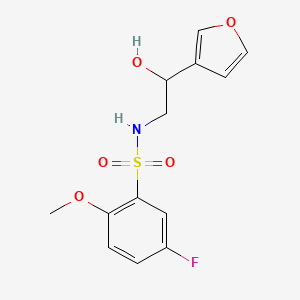
N-cyclopentyl-2-((2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an organic molecule with several functional groups. It contains a cyclopentyl group, a methoxyphenyl group, a phenyl group, an imidazole ring, and a thioacetamide group. These groups could potentially give the compound interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring (the imidazole ring). The 3D structure would be influenced by these groups and the potential for various intramolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties that could be predicted for this compound include its polarity, solubility, and potential for hydrogen bonding .Applications De Recherche Scientifique
Heterocyclic Compound Evaluation
Research has explored the computational and pharmacological potential of novel derivatives, including those related to imidazole and thiazole, for applications such as toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. For instance, some compounds have shown binding and inhibitory effects against targets like epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), suggesting their potential in addressing inflammation and cancer (Faheem, 2018).
Antimicrobial Applications
Another study focused on synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety for antimicrobial use. These compounds, related to pyridone and thiazole derivatives, were evaluated for their in vitro antibacterial and antifungal activities, showing promising results against various pathogens (Darwish et al., 2014).
Anticancer Activity
The synthesis and biological evaluation of amino thiazoles and related derivatives have demonstrated potential as anti-inflammatory agents, with specific compounds screened for their analgesic, anti-inflammatory, and animal toxicity profiles. Such studies contribute to the development of new therapeutic agents with anticancer properties (Thabet et al., 2011).
Radiolabeling for Alzheimer's Detection
A specific study on radiolabeling imidazol-related compounds, such as thioureas, for PET imaging suggests potential applications in detecting diseases like Alzheimer's before amyloid β aggregation. This represents a crucial step in early diagnosis and treatment planning (Brooks et al., 2015).
Antitumor and Anticancer Derivatives
Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives have been synthesized and tested for their cytotoxicity against human cancer cell lines. These studies illustrate the ongoing efforts to design more effective anticancer drugs based on heterocyclic scaffolds (Ding et al., 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-cyclopentyl-2-[[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-28-19-13-7-10-17(14-19)22-25-21(16-8-3-2-4-9-16)23(26-22)29-15-20(27)24-18-11-5-6-12-18/h2-4,7-10,13-14,18H,5-6,11-12,15H2,1H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHDSMLHMZTFQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-((2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2850435.png)


![4-[[2-[1-(4-fluorophenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoic Acid](/img/structure/B2850440.png)
![2-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2850443.png)

![2-(Bicyclo[4.1.0]heptan-2-yl)ethan-1-ol](/img/structure/B2850445.png)
![6-Methylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2850447.png)

![(1S,6R)-2-Methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride](/img/structure/B2850452.png)
![4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2850453.png)
